1-ethyl-4-[(E)-2-nitroethenyl]benzene
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Overview
Description
1-Ethyl-4-[(E)-2-nitroethenyl]benzene is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . This compound is characterized by the presence of an ethyl group and a nitroethenyl group attached to a benzene ring. It is a versatile small molecule scaffold used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-[(E)-2-nitroethenyl]benzene can be synthesized through electrophilic aromatic substitution reactions. . The reaction typically requires a nitrating agent such as nitric acid and a catalyst like sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. These processes may include Friedel-Crafts acylation followed by nitration and subsequent reduction steps . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1-Ethyl-4-[(E)-2-nitroethenyl]benzene is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-4-[(E)-2-nitroethenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Ethylbenzene: A simpler compound with only an ethyl group attached to the benzene ring.
Nitrobenzene: Contains a nitro group attached to the benzene ring without the ethyl group.
4-Nitroethylbenzene: Similar structure but lacks the nitroethenyl group.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-ethyl-4-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C10H11NO2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-8H,2H2,1H3/b8-7+ |
InChI Key |
IZWSBQRAUOSJFM-BQYQJAHWSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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